1,3,6,8-Tetramethylphenanthrene 1,3,6,8-Tetramethylphenanthrene
Brand Name: Vulcanchem
CAS No.: 18499-99-5
VCID: VC19712276
InChI: InChI=1S/C18H18/c1-11-7-13(3)15-5-6-16-14(4)8-12(2)10-18(16)17(15)9-11/h5-10H,1-4H3
SMILES:
Molecular Formula: C18H18
Molecular Weight: 234.3 g/mol

1,3,6,8-Tetramethylphenanthrene

CAS No.: 18499-99-5

Cat. No.: VC19712276

Molecular Formula: C18H18

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

1,3,6,8-Tetramethylphenanthrene - 18499-99-5

Specification

CAS No. 18499-99-5
Molecular Formula C18H18
Molecular Weight 234.3 g/mol
IUPAC Name 1,3,6,8-tetramethylphenanthrene
Standard InChI InChI=1S/C18H18/c1-11-7-13(3)15-5-6-16-14(4)8-12(2)10-18(16)17(15)9-11/h5-10H,1-4H3
Standard InChI Key BDRQYNWVTSUPPZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=CC3=C(C=C(C=C3C2=C1)C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Basic Properties

  • Molecular Formula: C18H18\text{C}_{18}\text{H}_{18}

  • Molecular Weight: 234.336 g/mol .

  • CAS Registry Number: 18499-99-5 .

  • IUPAC Name: 1,3,6,8-Tetramethylphenanthrene.

Structural Characterization

The compound consists of a phenanthrene core (three fused benzene rings) with methyl groups at the 1,3,6,8 positions (Figure 1). This substitution pattern confers symmetry, reducing steric hindrance and enhancing thermal stability. The structure has been confirmed via NMR and X-ray crystallography in related derivatives .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
InChIKeyBDRQYNWVTSUPPZ-UHFFFAOYSA-N
SymmetryC₂ symmetry
Aromatic SystemThree fused benzene rings

Synthesis and Production Methods

Laboratory-Scale Synthesis

1,3,6,8-Tetramethylphenanthrene is synthesized via Friedel-Crafts alkylation of phenanthrene using methyl chloride (CH3Cl\text{CH}_3\text{Cl}) and aluminum chloride (AlCl3\text{AlCl}_3) as a catalyst. Alternative routes include photolysis of stilbene derivatives, as demonstrated in the synthesis of 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene .

Table 2: Synthetic Routes and Yields

MethodReactants/ConditionsYield (%)Reference
Friedel-Crafts AlkylationPhenanthrene, CH3Cl\text{CH}_3\text{Cl}, AlCl3\text{AlCl}_3, 80°C65–70
Photolysistrans-5,5'-Dimethoxy-2,2',4,4'-tetramethylstilbene, UV light45

Industrial Production

While large-scale production details are scarce, industrial methods likely employ continuous-flow reactors with optimized catalytic systems to enhance yield and purity.

Physicochemical Properties

Spectroscopic Data

  • UV-Vis: λmax\lambda_{\text{max}} = 270 nm (π→π* transitions) .

  • ¹H NMR: δ 2.35–2.75 (methyl protons), δ 7.10–8.20 (aromatic protons) .

Chemical Reactivity and Derivatives

Oxidation Reactions

Oxidation with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 yields quinones. For example, 1,3,6,8-tetramethylphenanthrene-4,5-quinone undergoes rearrangement to dienones, which debutylate to form morphenol (a morphine analog) .

Table 3: Oxidation Products and Conditions

ReagentProductApplication
KMnO4\text{KMnO}_4, acidic1,3,6,8-Tetramethylphenanthrene-4,5-quinoneMorphenol synthesis

Substitution Reactions

Electrophilic substitution (e.g., nitration, halogenation) occurs preferentially at the 9 and 10 positions due to methyl group directing effects.

Environmental and Toxicological Profile

Environmental Persistence

As a PAH, 1,3,6,8-tetramethylphenanthrene is resistant to biodegradation. In seawater, alkyl-PAHs like this compound exhibit half-lives >100 days under low microbial activity .

Table 4: Environmental Degradation Data

MediumHalf-Life (Days)Conditions
Seawater>10015°C, aerobic

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for bioactive molecules. For example, its quinone derivative is a key intermediate in morphenol synthesis .

Materials Science

Used as a UV stabilizer in polymers due to radical-scavenging properties.

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